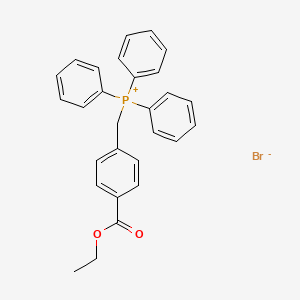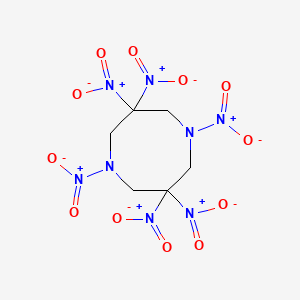
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with an appropriate benzyl halide derivative. One common method includes the reaction of triphenylphosphine with 4-(ethoxycarbonyl)benzyl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide, alkoxide, or amines can be used in these reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonium group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation can produce phosphine oxides.
科学的研究の応用
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is used in the preparation of materials with specific electronic or optical properties, such as conducting polymers and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biological studies to investigate the effects of phosphonium salts on cellular processes and enzyme activities.
作用機序
The mechanism of action of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with various molecular targets, primarily through its phosphonium group. The compound can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular metabolism and signaling pathways .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the ethoxycarbonyl group.
Benzyltriphenylphosphonium Bromide: Similar structure but without the ethoxycarbonyl substituent, used in similar types of reactions.
Tetraphenylphosphonium Bromide: Another phosphonium salt with four phenyl groups, used in different contexts due to its distinct structure.
Uniqueness
The presence of the ethoxycarbonyl group in (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide imparts unique reactivity and properties compared to other phosphonium salts. This functional group can participate in additional reactions, such as esterification and hydrolysis, expanding the compound’s utility in organic synthesis and material science.
特性
CAS番号 |
75986-31-1 |
|---|---|
分子式 |
C28H26BrO2P |
分子量 |
505.4 g/mol |
IUPAC名 |
(4-ethoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)24-20-18-23(19-21-24)22-31(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
InChIキー |
SPFGFXOFCSXGAH-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)








![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
